molecular formula C7H10N2 B584937 2,6-Diaminotoluene-d3 CAS No. 362049-58-9

2,6-Diaminotoluene-d3

Cat. No. B584937
M. Wt: 125.189
InChI Key: RLYCRLGLCUXUPO-FIBGUPNXSA-N
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Patent
US07183415B2

Procedure details

A suspension of 2-methyl-1,3-benzenediamine (30.0 g, 246 mmol) and 2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis-tetrafluoroborate (263 g, 737 mmol) in isopropanol (500 ml) was heated under reflux with stirring for 16 hrs. and allowed to cool to room temperature. To the reaction solution was added 1N hydrochloric acid (500 ml). The mixture was stirred at 70° C. for 5 hrs. with heating and allowed to cool to room temperature. The resulting precipitate was collected and washed with water, acetonitrile and isopropyl ether. A suspension of the obtained precipitate (61.6 g) and potassium carbonate (170 g, 1.23 mol) in ethyl acetate (500 ml)-water (500 ml) was vigorously stirred with heating at 90° C. and allowed to cool to room temperature. The organic layer was separated, washed with saturated brine, dried over sodium sulfate and passed through silica gel (100 g) packed in a glass filter. The solvent was evaporated under reduced pressure and the obtained crude product was treated with isopropyl ether to give the title compound (35.4 g) as a powder.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis-tetrafluoroborate
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
precipitate
Quantity
61.6 g
Type
reactant
Reaction Step Three
Quantity
170 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:9].Cl.[C:11](=[O:14])([O-])[O-].[K+].[K+].[CH:17](OC(C)C)([CH3:19])[CH3:18]>C(O)(C)C.C(OCC)(=O)C.O>[NH2:8][C:7]1[C:2]([CH3:1])=[C:3]2[C:4]([CH:18]=[C:17]([CH:11]=[O:14])[CH:19]=[N:9]2)=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=C(C=CC=C1N)N
Name
2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis-tetrafluoroborate
Quantity
263 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Three
Name
precipitate
Quantity
61.6 g
Type
reactant
Smiles
Name
Quantity
170 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water, acetonitrile and isopropyl ether
STIRRING
Type
STIRRING
Details
was vigorously stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude product

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC=C2C=C(C=NC2=C1C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.